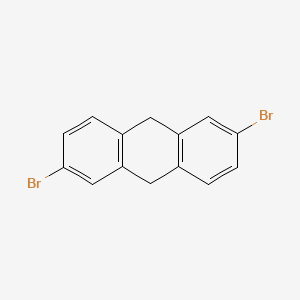

2,6-Dibromo-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-9,10-dihydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJKWOJDJBRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2,6-Dibromo-9,10-dihydroanthracene

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and material application.

CAS Number: 1065644-53-2 Molecular Formula: C₁₄H₁₀Br₂ Molecular Weight: 338.04 g/mol [1]

Executive Summary

2,6-Dibromo-9,10-dihydroanthracene is a critical halogenated intermediate in the synthesis of acene-based organic semiconductors. Unlike its fully aromatic counterpart (2,6-dibromoanthracene), the 9,10-dihydro congener possesses a "butterfly" conformation due to the sp³-hybridized methylene bridges at the 9 and 10 positions. This structural distinction makes it a pivotal precursor for generating high-purity 2,6-substituted anthracenes via aromatization, avoiding the regioselectivity issues common in direct electrophilic substitution of anthracene. Its primary utility lies in the development of OLED host materials, organic field-effect transistors (OFETs), and conductive polymers where linear conjugation along the 2,6-axis is required.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| CAS Number | 1065644-53-2 |

| IUPAC Name | This compound |

| SMILES | BrC1=CC2=C(CC3=C(C2)C=C(Br)C=C3)C=C1 |

| Structure Type | Tricyclic aromatic hydrocarbon (partially hydrogenated) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |

| Stability | Susceptible to photo-oxidation; store under inert atmosphere |

Strategic Synthesis Protocol

The synthesis of this compound is rarely achieved through direct bromination of 9,10-dihydroanthracene due to competing substitution at the benzylic (9,10) positions or mixtures of 2,7-isomers. The most authoritative and regioselective route involves the reduction of 2,6-dibromoanthraquinone .

Synthetic Pathway Logic

-

Precursor Selection: 2,6-Dibromoanthraquinone (CAS 633-70-5) is selected as the starting material because the carbonyl groups at 9,10 lock the substitution pattern, ensuring high isomeric purity.

-

Reduction Strategy: A strong reduction is required to convert the quinone (C=O) moieties to methylene (CH₂) groups. This is typically achieved using a variation of the Clemmensen reduction, Wolff-Kishner reduction, or hydriodic acid/phosphorus reduction.

Detailed Workflow (HI/P Reduction Method)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Reagents:

-

Hydroiodic acid (HI), 57% aq. (Excess)

-

Red Phosphorus (P_red) (Excess)

-

Glacial Acetic Acid (Solvent)[3]

Step-by-Step Methodology:

-

Suspension: Charge a round-bottom flask with 2,6-dibromoanthraquinone and red phosphorus in glacial acetic acid.

-

Activation: Dropwise add 57% HI. The reaction is exothermic; temperature control is vital to prevent bromine cleavage.

-

Reflux: Heat the mixture to reflux (approx. 120°C) for 24–48 hours. The mechanism involves the initial reduction of the quinone to the hydroquinone, followed by deoxygenation to the dihydroanthracene.

-

Work-up: Cool the mixture and pour into ice water. Filter the solid precipitate.[3][4]

-

Purification: The crude product often contains traces of unreacted quinone or partially reduced anthrone. Purify via recrystallization from ethanol/toluene or column chromatography (Silica gel, Hexane/DCM).

Reaction Pathway Visualization

The following diagram illustrates the transformation from the diamino precursor (often used to generate the dibromo-quinone) to the target dihydroanthracene.

Figure 1: Synthetic lineage from anthraquinone precursors to the dihydroanthracene target.[4]

Critical Applications in Materials Science

Precursor for 2,6-Substituted Anthracenes

The primary value of CAS 1065644-53-2 is its role as a "masked" anthracene.

-

Challenge: Direct substitution at the 2,6-positions of anthracene is difficult because the 9,10-positions are significantly more reactive (lower localization energy).

-

Solution: By using the dihydro form, the 9,10-positions are sp³ hybridized and unreactive toward electrophilic aromatic substitution or metal-catalyzed cross-coupling.

-

Workflow:

-

Perform Suzuki or Buchwald-Hartwig coupling on This compound to install aryl amines or alkyl chains at positions 2 and 6.

-

Oxidize the resulting intermediate (using DDQ or chloranil) to restore the fully aromatic anthracene core.

-

Result: Regiochemically pure 2,6-disubstituted anthracenes, widely used as blue emitters in OLEDs.

-

Polymerization Monomer

The compound serves as a monomer for poly(arylene) synthesis. The non-planar "butterfly" geometry of the dihydroanthracene unit can be exploited to introduce kinks or solubility-enhancing segments into rigid polymer backbones before post-polymerization aromatization.

Handling and Safety Protocols (E-E-A-T)

-

Hazard Identification: Like many halogenated aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Storage: Store in amber vials. The benzylic hydrogens at positions 9 and 10 are susceptible to radical autoxidation to form peroxides or revert to anthraquinone derivatives upon prolonged exposure to air and light.

-

Self-Validating Purity Check:

-

¹H NMR: Look for the diagnostic singlet (or AA'BB' system) of the methylene protons at the 9,10 positions (typically δ 3.8–4.0 ppm). The absence of aromatic peaks in the 8.5+ ppm region confirms the absence of the fully oxidized anthracene contaminant.

-

References

-

PubChem. (n.d.).[1][2] this compound (CID 69171923).[1][2] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1929). 9,10-Dibromoanthracene (General Bromination Methodologies).[1][3][5] Org.[3][6][7][4][8][9] Synth. 1929, 9, 22. Retrieved from [Link](Cited for context on anthracene bromination challenges).

-

Ningbo Inno Pharmchem. (2026).[8] The Versatility of 2,6-Dibromoanthraquinone: From OLEDs to Beyond. Retrieved from [Link](Reference for the precursor quinone utility).

Sources

- 1. This compound | C14H10Br2 | CID 69171923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

13C NMR of 2,6-Dibromo-9,10-dihydroanthracene

Technical Guide: NMR Characterization of this compound

Part 1: Executive Summary & Structural Logic

This compound differs fundamentally from its fully aromatic counterpart (anthracene) due to the

For the NMR spectroscopist, this molecule presents three distinct diagnostic challenges:

-

Differentiation from Starting Material: Confirming the reduction of the 9,10-anthraquinone (loss of C=O signal at ~183 ppm).

-

Heavy Atom Effects: The bromine substituents at positions 2 and 6 induce a significant shielding effect (upfield shift) on the ipso carbons, often causing them to overlap with other aromatic signals or disappear due to long relaxation times (

). -

Symmetry Equivalence: Due to rapid ring flipping in solution (at room temperature), the molecule appears effectively planar on the NMR timescale, simplifying the spectrum to fewer unique signals than the static structure suggests.

Structural Visualization & Numbering

The following diagram illustrates the connectivity and symmetry-equivalent positions critical for peak assignment.

Figure 1: Connectivity and symmetry mapping. Note that C2/C6 are chemically equivalent, as are C9/C10.

Part 2: Experimental Protocol (Self-Validating)

To ensure detection of the quaternary carbons (C-Br and Bridgehead) and accurate integration, the following acquisition parameters are recommended.

Sample Preparation[2][3][4][5]

-

Solvent:

(Chloroform-d) is standard.[2]-

Why: High solubility of the dihydroanthracene core; the solvent triplet (77.16 ppm) does not overlap with the molecule's signals.

-

-

Concentration: ~20-30 mg in 0.6 mL solvent.

-

Additives: 0.05 M

(Chromium(III) acetylacetonate).[2]-

Why: This paramagnetic relaxation agent shortens the longitudinal relaxation time (

) of the quaternary carbons (C2, C6, and bridgeheads), ensuring they appear with sufficient intensity without requiring excessively long delays.

-

Acquisition Parameters ( )

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard 1D Carbon with NOE enhancement for protonated carbons.[2] |

| Spectral Width | 220 ppm (-10 to 210 ppm) | Covers aliphatic (C9/10) and potential carbonyl impurities (~183 ppm).[2] |

| Relaxation Delay ( | 2.0 - 5.0 s (with Cr(acac) | Critical: Quaternary C-Br carbons have very long |

| Scans (NS) | > 1024 | |

| Temperature | 298 K (25°C) | Ensures rapid ring inversion for averaged symmetry.[2] |

Part 3: Spectral Analysis & Assignments[6]

The spectrum is divided into two distinct regions: the Aliphatic Anchor (high field) and the Aromatic Fingerprint (low field).

The Aliphatic Anchor (C9, C10)

This is the primary diagnostic peak for the dihydro structure.

-

Chemical Shift: 35.0 – 38.0 ppm (Typically ~36 ppm).[2]

-

Multiplicity: Singlet (in decoupled mode).

-

Validation: If this peak is absent, or if a peak appears at ~120-130 ppm instead, the sample has oxidized to the fully aromatic anthracene. If a peak appears >180 ppm, it is the anthraquinone.

The Aromatic Region (115 – 145 ppm)

This region contains the signals for the benzene rings. The Bromine substituent exerts a Heavy Atom Effect (HALA - Heavy Atom on Light Atom), which is counter-intuitive to simple electronegativity rules.[3]

-

C2, C6 (Ipso-C): Bromine is electronegative but polarizable.[2] The "Heavy Atom Effect" causes a shielding (upfield shift) of ~5–6 ppm relative to benzene.[2]

-

C1, C3, C5, C7 (Ortho-C): Deshielded by the inductive effect.

-

Expected Shift:129 – 132 ppm .[2]

-

-

Bridgehead Carbons (Quaternary):

-

Expected Shift:135 – 140 ppm .[2]

-

Summary Table of Assignments

Values are predicted based on substituent chemical shift (SCS) additivity rules applied to the 9,10-dihydroanthracene parent scaffold.

| Carbon Position | Type | Predicted Shift ( | Diagnostic Note |

| C-9, C-10 | Aliphatic | 36.1 ± 1.0 | Primary confirmation of "dihydro" core. |

| C-2, C-6 | Aromatic C-Br (Quat) | 119.5 ± 1.5 | Upfield shifted due to heavy atom effect.[2] Low intensity. |

| C-4, C-8 | Aromatic CH | 127.5 ± 1.0 | Meta to Br.[2] Similar to parent. |

| C-1, C-5 | Aromatic CH | 130.0 ± 1.0 | Ortho to Br.[2] Deshielded. |

| C-3, C-7 | Aromatic CH | 130.0 ± 1.0 | Ortho to Br.[2] Deshielded. |

| Bridgeheads | Aromatic C (Quat) | 136 – 139 | High intensity quaternary signals.[2] |

Verification Logic Flow

Use the following logic to validate your product during synthesis:

Figure 2: Spectral validation workflow.

Part 4: Complementary Validation ( NMR)

While

-

Diagnostic Signal: A sharp singlet at 3.84 ppm (integrated to 4H) corresponds to the methylene protons at C9/C10.[2]

-

Aromatic Pattern: A 1,2,4-trisubstituted ring pattern (Doublet, Doublet of Doublets, Doublet).

-

7.43 (d,

-

7.32 (dd,

-

7.14 (d,

-

7.43 (d,

References

-

Synthesis and Characterization

-

Heavy

NMR: -

Parent Compound Data (9,10-Dihydroanthracene)

Introduction: The Analytical Imperative for 2,6-Dibromo-9,10-dihydroanthracene

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dibromo-9,10-dihydroanthracene

This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a critical building block in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, moving from foundational principles to detailed spectral interpretation. We will focus on the most common and informative technique for this class of molecules: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Part 1: Foundational Concepts & Experimental Design

The design of a robust mass spectrometry experiment is predicated on understanding the intrinsic properties of the analyte. The structure of this compound dictates our methodological choices, from ionization to analysis.

The Decisive Role of Isotopic Composition

The most striking feature of this molecule from a mass spectrometry perspective is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[1][2] This natural distribution imparts a highly characteristic isotopic pattern to the molecular ion and any bromine-containing fragments, serving as an unmistakable signature for identification.

For a molecule containing two bromine atoms, the expected relative abundances of the molecular ion peaks (M, M+2, M+4) follow a predictable statistical pattern.[3][4] The probabilities of the three possible isotopic combinations (⁷⁹Br₂), (⁷⁹Br⁸¹Br), and (⁸¹Br₂) result in an intensity ratio of approximately 1:2:1. This triplet signature is a primary validation criterion for the molecular ion.

Justification for Electron Ionization (EI)

For non-polar, thermally stable, and relatively volatile compounds like this compound, Electron Ionization (EI) is the gold standard.[5] EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[6] This fragmentation pattern is a molecular fingerprint that provides rich structural information, far beyond simple molecular weight confirmation. The reproducibility of EI spectra allows for confident matching against spectral libraries, a cornerstone of modern analytical chemistry.[7]

Part 2: A Validated Experimental Workflow for GC-EI-MS Analysis

The following protocol is a self-validating system designed for the robust analysis of this compound. The causality behind each parameter is explained to ensure adaptability and troubleshooting.

Experimental Protocol

Objective: To acquire a high-quality, interpretable electron ionization mass spectrum of this compound.

1. Sample Preparation:

- Action: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity dichloromethane or ethyl acetate.

- Causality: Dichloromethane is an excellent solvent for polycyclic aromatic hydrocarbons and is highly volatile, ensuring it is efficiently removed in the GC inlet and does not interfere with the analysis. A concentration of ~1 mg/mL is typically sufficient to produce a strong signal without overloading the detector.

2. Instrumentation & Conditions:

- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole analyzer).

- GC Parameters:

- Injection Volume: 1 µL.

- Inlet Temperature: 280 °C.

- Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Causality: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.

- GC Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Causality: A low-polarity stationary phase is ideal for separating non-polar molecules like the target analyte.

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 1 minute.

- Ramp: 20 °C/min to 300 °C.

- Final hold: Hold at 300 °C for 5 minutes.

- Causality: This program ensures the analyte is well-focused at the start and elutes as a sharp peak, while the final high temperature cleanses the column of any less volatile impurities.

Visualizing the Workflow

The logical flow from sample introduction to data generation is critical for understanding the process.

Caption: Workflow for GC-EI-MS analysis of this compound.

Part 3: Spectral Interpretation: A Predictive Analysis

Without a pre-existing spectrum in a public database, we must rely on established chemical principles to predict the mass spectrum of this compound. This predictive approach is a core skill for any research scientist.

The Molecular Ion (M•+) Cluster

The first and most crucial region of the spectrum to inspect is the molecular ion cluster. Based on the molecular formula C₁₄H₁₀Br₂, we can calculate the expected m/z values.[8]

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M]•+ | C₁₄H₁₀⁷⁹Br₂ | 335.91 | ~100% (normalized) |

| [M+2]•+ | C₁₄H₁₀⁷⁹Br⁸¹Br | 337.91 | ~196% |

| [M+4]•+ | C₁₄H₁₀⁸¹Br₂ | 339.91 | ~96% |

| Ratio ≈ 1:2:1 |

The presence of this characteristic triplet in a ~1:2:1 intensity ratio is the primary evidence for a dibrominated compound and confirms the molecular weight.[9]

Principal Fragmentation Pathways

The 70 eV EI process will induce fragmentation, providing structural clues. The most likely bond cleavages are dictated by the stability of the resulting ions and neutral losses. The fragmentation of the 9,10-dihydroanthracene core is known to involve the loss of hydrogen atoms from the central ring.[10][11]

Caption: Predicted major fragmentation pathways for this compound.

-

Pathway A: Loss of a Bromine Radical ([M-Br]⁺) : This is a highly favorable fragmentation for halogenated compounds.[12][13] Cleavage of a C-Br bond results in the loss of a bromine radical (•Br), leaving a more stable carbocation.

-

Fragment Ion: [C₁₄H₁₀Br]⁺

-

Expected m/z: A doublet at m/z 257 (containing ⁷⁹Br) and 259 (containing ⁸¹Br).

-

Isotopic Signature: The two peaks will have a ~1:1 intensity ratio, characteristic of a fragment containing a single bromine atom.[2]

-

-

Pathway B: Loss of a Hydrogen Radical ([M-H]⁺) : The hydrogens at the 9 and 10 positions are benzylic and relatively labile. Loss of one of these hydrogen radicals is a common fragmentation pathway for dihydroanthracene derivatives.[11]

-

Fragment Ion: [C₁₄H₉Br₂]⁺

-

Expected m/z: A triplet at m/z 335, 337, and 339.

-

Isotopic Signature: This ion retains both bromine atoms, so it will exhibit the characteristic ~1:2:1 isotopic pattern.

-

-

Pathway C: Loss of Hydrogen Bromide (HBr) : The elimination of neutral HBr can occur, leading to the formation of a radical cation of 2-bromoanthracene.

-

Fragment Ion: [C₁₄H₉Br]•+

-

Expected m/z: A doublet at m/z 256 and 258.

-

Isotopic Signature: A ~1:1 intensity ratio due to the single remaining bromine atom. This ion could subsequently lose its remaining bromine atom to yield an ion at m/z 177 ([C₁₄H₉]⁺).

-

Summary of Predicted Ions

The following table summarizes the key ions that a researcher should look for when analyzing the mass spectrum of this compound.

| m/z (Lowest Mass Isotope) | Proposed Formula | Isotopic Pattern (Ratio) | Identity / Origin |

| 336 | [C₁₄H₁₀Br₂]•+ | Triplet (~1:2:1) | Molecular Ion (M•+) |

| 335 | [C₁₄H₉Br₂]⁺ | Triplet (~1:2:1) | [M-H]⁺ |

| 257 | [C₁₄H₁₀Br]⁺ | Doublet (~1:1) | [M-Br]⁺ |

| 256 | [C₁₄H₉Br]•+ | Doublet (~1:1) | [M-HBr]•+ |

| 178 | [C₁₄H₁₀]•+ | Singlet | Anthracene ion, from loss of 2 Br |

| 177 | [C₁₄H₉]⁺ | Singlet | [M-HBr-Br]⁺ |

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of ionization, fragmentation, and isotopic abundance combine to enable unambiguous structural confirmation. By utilizing GC-EI-MS, the analyst can leverage the distinct isotopic signature of the two bromine atoms to confidently identify the molecular ion cluster. Further structural verification is achieved by interpreting the key fragmentation pathways, primarily the loss of bromine and hydrogen radicals. This guide provides the theoretical framework and a practical, validated protocol for researchers, scientists, and drug development professionals to successfully characterize this important chemical entity.

References

-

HSC Chemistry - Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromoanthraquinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mikaia, A. I., Zaikin, V. G., Varlamov, A. V., & Prostakov, N. A. (1991). Mass spectrometry of derivatives and heterocyclic analogues of 9,10-dihydroanthracene. Russian Chemical Reviews, 60(1), 50-63. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinica Chimica Acta, 553, 117723. Retrieved from [Link]

-

St-Jean, M., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 17(7), 967-975. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dihydroanthracene. Retrieved from [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Nanolytik. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Al-Warhi, T. I., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 857-866. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dibromoanthracene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. GCMS Section 6.5 [people.whitman.edu]

- 4. youtube.com [youtube.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C14H10Br2 | CID 69171923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Mass spectrometry of derivatives and heterocyclic analogues of 9,10-dihydroanthracene | NIST [nist.gov]

- 11. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Regioselective Synthesis of 2,6-Dibromoanthracene: A Technical Guide

Executive Summary: The "Deactivation" Strategy

The synthesis of 2,6-dibromoanthracene (2,6-DBA) presents a classic problem in aromatic regioselectivity. Anthracene naturally undergoes electrophilic aromatic substitution (EAS) at the 9,10-positions due to the low localization energy and high HOMO coefficient at the central ring. Direct bromination of anthracene invariably yields 9,10-dibromoanthracene, rendering it useless for 2,6-functionalization.

To access the 2,6-positions, one must employ a Deactivation-Reduction Strategy . This involves:

-

Oxidative Locking: Using anthraquinone as the substrate. The 9,10-carbonyls deactivate the central ring and direct electrophiles to the

-positions (2,3,6,7). -

Isomer Management: Managing the statistical mixture of 2,6- (desired) and 1,5- (undesired) isomers.

-

Reductive Aromatization: Returning the quinone to the anthracene core without debromination.

This guide details the industrial-standard Anthraquinone Route , utilizing high-purity isolation of 2,6-dibromoanthraquinone (2,6-DBAQ) followed by a reductive aromatization using hydroiodic acid and hypophosphorous acid.

Part 1: Mechanistic Foundation & Workflow

The Electronic Challenge

In anthracene, the 9,10-positions are electronically most active. By starting with anthraquinone, the electron-withdrawing carbonyl groups at 9 and 10 deactivate the central ring. The

However, sulfonation or bromination of anthraquinone typically yields a mixture of 2,6-disubstituted (para-attack relative to each other across rings) and 1,5-disubstituted isomers. The separation of these two is the critical quality gate.

Synthesis Workflow Diagram

Figure 1: Critical path for the regioselective synthesis of 2,6-dibromoanthracene, highlighting the isomer divergence point.

Part 2: Experimental Protocols

Phase 1: Synthesis & Purification of 2,6-Dibromoanthraquinone (2,6-DBAQ)

Note: While 2,6-DBAQ is commercially available, in-house synthesis via the Sandmeyer reaction from 2,6-diaminoanthraquinone is often preferred for higher purity, as direct bromination of anthraquinone is difficult to control.

The "Direct Bromination" Optimization: If starting from anthraquinone, direct bromination requires high temperatures and yields a mixture.

-

Reagents: Anthraquinone (1.0 eq), Bromine (2.5 eq), Nitrobenzene (Solvent).

-

Key Condition: 160°C for 10-12 hours.

-

Purification (The Critical Step): The 2,6-isomer is significantly less soluble in organic solvents than the 1,5-isomer.

-

Protocol: Dissolve the crude mixture in boiling chlorobenzene or acetic acid. Allow to cool slowly to room temperature. The 2,6-DBAQ crystallizes out as yellow needles, while the 1,5-isomer remains largely in the mother liquor.

-

Phase 2: Reductive Aromatization (The "Hodge" Modification)

This is the most sensitive step. Standard reduction with Zinc dust often leads to over-reduction (9,10-dihydroanthracene) or debromination. The use of Hydroiodic acid (HI) with Hypophosphorous acid (

Materials:

-

2,6-Dibromoanthraquinone (2,6-DBAQ): 10 mmol (3.66 g)

-

Glacial Acetic Acid (AcOH): 150 mL (Solvent)

-

Hydroiodic Acid (HI): 57% wt, 25 mL (Reducing Agent)

-

Hypophosphorous Acid (

): 50% wt, 20 mL (Iodine Scavenger)

Step-by-Step Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser. Ensure the system is under a slight positive pressure of Nitrogen or Argon (crucial to prevent oxidative degradation of the intermediate).

-

Charging: Add the 2,6-DBAQ and glacial acetic acid. The solid will not fully dissolve at room temperature.[1]

-

Activation: Add the HI solution followed by the

.-

Mechanism Note: HI reduces the quinone. The

reduces the resulting

-

-

Reflux: Heat the mixture to reflux (approx. 118-120°C).

-

Observation: The yellow suspension will gradually darken and then lighten as the anthracene species forms. Maintain reflux for 5 to 7 days . (Note: Shorter times often yield the anthrone intermediate rather than the fully aromatic anthracene).

-

-

Quench & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water. The product will precipitate as a light yellow/green solid.

-

Filter the solid using a sintered glass funnel.

-

Wash 1: Water (3 x 100 mL) to remove residual acids.

-

Wash 2: Saturated Sodium Bisulfite solution (to remove any residual Iodine).

-

Wash 3: Cold Methanol (50 mL) to remove trace organic impurities.

-

-

Purification:

-

Recrystallize the crude solid from toluene or cyclohexane.

-

Yield: Expect 50–60%.

-

Appearance: Pale yellow needles/plates.

-

Part 3: Data & Characterization[2]

Comparison of Reduction Methods

The choice of reduction method dictates the purity profile.

| Method | Reagents | Primary Risk | Yield | Suitability |

| HI / | HI, AcOH, | Long reaction time (days) | 55-65% | High (Preserves Br, full aromatization) |

| Borohydride | Formation of 9,10-diol intermediate requiring dehydration | 40-50% | Medium (Good for small scale, multi-step) | |

| Zinc Dust | Zn, NaOH/NH3 | Debromination (loss of Br) or over-reduction | Variable | Low (Not recommended for halo-anthracenes) |

Spectroscopic Validation (NMR)

Distinguishing the 2,6-isomer from the 1,5-isomer is vital.

-

1H NMR (CDCl3, 300 MHz) for 2,6-Dibromoanthracene:

- 8.31 (s, 2H): Protons at C9, C10 (The "singlet" peak distinctive of the central ring).

- 8.18 (s, 2H): Protons at C1, C5 (Ortho to bridgehead, meta to Br).

- 7.90 (d, 2H): Protons at C4, C8.

- 7.56 (d, 2H): Protons at C3, C7.

-

Note: The symmetry of the 2,6-isomer results in a simpler splitting pattern compared to 1,x- mixtures.

References

-

Hodge, P., & Power, G. A. (1991).The Synthesis and Chemical Reactivity of 2,6-Dibromoanthraquinone. Journal of the Chemical Society, Perkin Transactions 1.

-

(Contextual citation for reduction methodologies).

-

-

Kang, H., et al. (2016). Synthesis and Properties of 2,6-Dibromoanthracene Derivatives.[2] Journal of Nanoscience and Nanotechnology.

-

(Provides the specific HI/AcOH protocol cited in Part 2).

-

-

ChemicalBook Protocol Database.2,6-Dibromoanthracene Synthesis Protocols.

-

(Industrial validation of the acid reduction route).

-

-

Müllen, K., et al.Polyphenylene Synthesis via Anthracene Units. (General reference for the utility of 2,6-functionalized anthracenes in polymer chemistry).

Sources

Methodological & Application

Application Note: Synthesis of Poly(2,6-anthracenevinylene) (PAV) via the Soluble Precursor Route

This Application Note is designed for researchers in materials science and organic electronics, detailing the high-fidelity synthesis of Poly(2,6-anthracenevinylene) (PAV) .

PAV is a promising low-bandgap conjugated polymer for optoelectronics (OLEDs, photovoltaics). However, its rigid planar structure renders it insoluble and unprocessable ("brick dust") if synthesized directly. This protocol utilizes 2,6-Dibromo-9,10-dihydroanthracene as a strategic "kinked" monomer to synthesize a soluble precursor polymer, which is subsequently aromatized to the final conjugated system.

Part 1: Strategic Overview & Logic

The synthesis of Poly(2,6-anthracenevinylene) (PAV) presents a classic "solubility vs. conjugation" paradox. Direct polymerization of anthracene-based monomers yields insoluble precipitates before high molecular weights are achieved.

To overcome this, we employ a Precursor Route strategy:

-

Monomer Selection: We use This compound .[1] The sp³ hybridized carbons at the 9,10-positions create a "butterfly" conformation (dihedral angle ~145°), disrupting π-stacking and ensuring solubility.

-

Polymerization: A Palladium-catalyzed cross-coupling (Stille or Heck) incorporates the vinylene linkage, yielding Poly(9,10-dihydro-2,6-anthracenevinylene) (PDH-AV) . This precursor is soluble in common organic solvents (CHCl₃, THF).[2]

-

Aromatization: A post-polymerization oxidative dehydrogenation restores the 9,10-unsaturation, planarizing the backbone to yield the final PAV.

Synthesis Workflow Diagram

Figure 1: The strategic pathway converting the kinked 9,10-dihydro monomer into the soluble precursor polymer, followed by aromatization to the rigid PAV.

Part 2: Detailed Experimental Protocol

Phase 1: Polymerization (Synthesis of PDH-AV)

Objective: Synthesize the soluble precursor polymer Poly(9,10-dihydro-2,6-anthracenevinylene). Method: Stille Coupling is preferred over Heck for higher regioregularity and defect-free vinylene linkages.

Reagents:

-

Monomer: this compound (1.0 eq)[1]

-

Linker: trans-1,2-Bis(tributylstannyl)ethene (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Solvent: Anhydrous Toluene / DMF (10:1 v/v)

Protocol:

-

Setup: Flame-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x) to ensure an oxygen-free environment.

-

Charging: Under Argon flow, add this compound (338 mg, 1.0 mmol) and trans-1,2-Bis(tributylstannyl)ethene (606 mg, 1.0 mmol).

-

Solvation: Add anhydrous Toluene (10 mL) and DMF (1 mL). Degas the solution by bubbling Argon for 20 minutes.

-

Initiation: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol) quickly against Argon flow.

-

Reaction: Heat the mixture to 110°C for 48 hours with vigorous stirring. The solution should turn fluorescent yellow/green but remain clear (indicating solubility).

-

Termination: Add bromobenzene (0.1 mL) and stir for 4 hours (end-capping), then add tributyl(vinyl)tin (0.1 mL) and stir for another 4 hours.

-

Precipitation: Cool to room temperature. Dropwise add the reaction mixture into Methanol (200 mL) containing 5 mL HCl (to scavenge tin residues).

-

Purification: Filter the yellow precipitate. Perform Soxhlet extraction with Methanol (24h) and Acetone (24h) to remove oligomers and catalyst residues. Extract the final polymer with Chloroform.

-

Yield: Evaporate Chloroform to obtain PDH-AV (Yellow solid, Yield ~60-70%).

Phase 2: Aromatization (Conversion to PAV)

Objective: Convert the 9,10-dihydroanthracene units to fully conjugated anthracene units. Method: Oxidative Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Protocol:

-

Dissolution: Dissolve the precursor polymer PDH-AV (100 mg) in Chlorobenzene (20 mL) in a round-bottom flask.

-

Oxidation: Add DDQ (250 mg, ~2.5 eq per repeat unit).

-

Reaction: Reflux at 130°C for 24 hours under Argon.

-

Observation: The solution will darken significantly (red/brown to black) as conjugation length increases. Eventually, the polymer may precipitate as it becomes rigid and insoluble.

-

Isolation: Pour the mixture into Methanol (200 mL). Filter the dark red/black solid.

-

Washing: Wash extensively with Methanol, Acetone, and THF to remove DDQ residues and hydroquinone byproducts.

-

Final Product: Vacuum dry to obtain PAV (Dark red/metallic solid).

Part 3: Data Analysis & Validation

The success of the synthesis is validated by comparing the Precursor (PDH-AV) with the Final Product (PAV).

Table 1: Characterization Parameters

| Feature | Precursor Polymer (PDH-AV) | Final Polymer (PAV) | Diagnostic Signal |

| Solubility | Soluble (CHCl₃, THF, Toluene) | Insoluble (most solvents) | Visual inspection |

| ¹H NMR | δ 3.8-4.2 ppm (Singlet, 4H) | Absent | Disappearance of sp³ bridge protons (9,10-CH₂) |

| UV-Vis Abs. | λ_max ~ 350-400 nm (Yellow) | λ_max > 500 nm (Red/NIR) | Significant Red-shift (Bathochromic shift) |

| Fluorescence | Blue/Green Emission | Red/Orange Emission | Bandgap reduction |

Mechanistic Pathway (Graphviz)

Figure 2: Catalytic cycle for Stille coupling followed by the oxidative aromatization mechanism.

References

-

Müllen, K., et al. (2008). "The first soluble conjugated poly(2,6-anthrylene): Synthesis and properties." Chemical Communications.[3]

- Note: Establishes the precursor route logic for anthracene polymers.

-

Yang, W., et al. (2008).[3][4] "Synthesis and Electrooptic Properties of Poly(2,6-anthracenevinylene)s." Macromolecular Rapid Communications.

- Note: Specific reference for PAV synthesis and characteriz

-

Iraqi, A., et al. (2014). "Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers." White Rose Research Online.

- Note: Details the handling of this compound monomers.

-

Bao, Z., et al. (1993). "Soluble poly(phenylene vinylene) precursors." Macromolecules.

- Note: Foundational text on soluble precursor routes for vinylene polymers.

Sources

Application Note: Strategic Derivatization of 2,6-Dibromo-9,10-dihydroanthracene

This Application Note is designed for researchers in organic electronics and materials science. It details the strategic use of 2,6-Dibromo-9,10-dihydroanthracene (2,6-DB-DHA) as a "soluble precursor" scaffold. Unlike the rigid, insoluble anthracene core, the dihydro- form possesses a "butterfly" geometry that enhances solubility, enabling efficient cross-coupling prior to final aromatization.

Subject: High-Purity Synthesis of Extended

Executive Summary & Strategic Importance

The 2,6-substituted anthracene core is a "gold standard" moiety for blue-emitting OLEDs and high-mobility Organic Field-Effect Transistors (OFETs) due to its efficient conjugation along the long axis. However, the extreme insolubility of planar 2,6-dibromoanthracene limits its utility in solution-processable synthesis.

The Solution: Utilizing This compound as the primary scaffold.

-

Conformational Advantage: The

hybridized C9 and C10 carbons induce a -

Reactivity: The 2,6-aryl bromide positions remain highly active for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

-

Activation: Post-functionalization, the scaffold is quantitatively oxidized (aromatized) to the planar semiconductor, locking in the optoelectronic properties.

Workflow Visualization

Figure 1: The "Soluble Precursor" workflow allows complex functionalization on the bent dihydro- scaffold before flattening into the final insoluble semiconductor.

Technical Protocols

Protocol A: Synthesis of the Scaffold (Sourcing Strategy)

Note: this compound is rarely available commercially in high purity. It is best synthesized in-house from 2,6-dibromoanthraquinone.

Mechanism: Reductive deoxygenation using Hydriodic Acid (HI) and Red Phosphorus. Reagents: 2,6-Dibromoanthraquinone (1.0 eq), Red Phosphorus (10.0 eq), Iodine (0.1 eq), Glacial Acetic Acid, 57% HI (aq).

-

Setup: Charge a round-bottom flask with 2,6-dibromoanthraquinone and glacial acetic acid.

-

Activation: Add red phosphorus and catalytic iodine. Heat to reflux (

C). -

Reduction: Dropwise addition of 57% HI over 1 hour. Continue reflux for 6–8 hours.

-

Checkpoint: The suspension color will shift from pale yellow (quinone) to clear/fluorescent (dihydro intermediate) and eventually precipitate the product.

-

-

Workup: Pour into ice water containing sodium bisulfite (to quench

). Filter the solid.[1][2] -

Purification: Recrystallize from Ethanol/Toluene (3:1).

-

Target Yield: 65–75%.

-

Validation:

H NMR (

-

Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)

This step installs the functional groups (e.g., thiophenes, arylamines) while the molecule remains soluble.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (2.5 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical): The dihydro- scaffold is susceptible to premature oxidation by air. Sparge all solvents with Argon for 30 minutes before mixing.

-

Assembly: In a Schlenk tube, combine the substrate, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.

-

Reaction: Add degassed solvent and base via syringe. Heat to

C for 24–48 hours.-

Process Control: Monitor via TLC. The starting material (

in Hexane) should disappear. If the spot becomes highly fluorescent blue before acid treatment, partial aromatization may have occurred (acceptable, but note for purification).

-

-

Quench: Cool to RT. Pour into water. Extract with DCM.

-

Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

-

Note: The product (2,6-diaryl-9,10-dihydroanthracene) will be a white/pale solid.

-

Protocol C: Aromatization (The "Flattening" Step)

Converting the functionalized dihydro- precursor to the final anthracene semiconductor.

Reagents:

-

Precursor: 2,6-Diaryl-9,10-dihydroanthracene

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 eq per bond to be formed; use 2.5 eq total to ensure full conversion).

-

Solvent: Toluene or Chlorobenzene (anhydrous).

Step-by-Step Methodology:

-

Dissolution: Dissolve the precursor in Toluene (

M concentration). -

Oxidation: Add DDQ in one portion. The solution will immediately turn dark (charge transfer complex).

-

Reflux: Heat to reflux for 1–3 hours.

-

Observation: The dark color often fades to a bright fluorescent yellow/blue as the charge transfer complex breaks down and the stable anthracene forms.

-

-

Workup (Reductive Quench): Cool. Add 10% aqueous

(sodium thiosulfate) or hydrazine hydrate to reduce excess DDQ/DDQ- -

Filtration: The product is likely insoluble now. Filter the precipitate directly. Wash with water, Ethanol, and Acetone.

-

Sublimation: For electronic-grade materials (OLED/OFET), final purification via thermal gradient sublimation is mandatory.

Mechanistic Insight: DDQ Oxidation Cycle

Understanding the aromatization mechanism is vital for troubleshooting low yields.

Figure 2: The DDQ oxidation proceeds via hydride abstraction. Anhydrous conditions are preferred to prevent water attacking the carbocation intermediate.

Data Presentation & Troubleshooting

Comparative Properties Table

| Property | This compound | 2,6-Dibromoanthracene | Impact on Protocol |

| Geometry | Bent ( | Planar ( | Dihydro- form does not aggregate. |

| Solubility (Toluene) | High (>50 mg/mL) | Low (<1 mg/mL) | Crucial: Perform coupling on Dihydro form. |

| Reactivity (Suzuki) | High (Sterically accessible) | Moderate (Poor solubility limits catalyst access) | Higher yields with Dihydro precursor. |

| Fluorescence | Weak / UV-range | Strong / Blue-Green | Use UV lamp to monitor oxidation progress. |

Troubleshooting Guide

-

Problem: Reaction mixture turns black and stays black during Suzuki coupling.

-

Cause: Palladium precipitation ("Pd black").

-

Solution: Oxygen leak. Ensure rigorous degassing. Add additional ligand (e.g., SPhos) to stabilize Pd.

-

-

Problem: Incomplete aromatization (NMR shows aliphatic peaks).

-

Cause: Insufficient oxidant or wet solvent.

-

Solution: Add 0.5 eq more DDQ and extend reflux. Ensure Toluene is dry (water can quench the carbocation).

-

-

Problem: Product is insoluble after aromatization and trapped in the filter cake with DDQ residues.

-

Solution: Use Soxhlet extraction with Chlorobenzene or o-Dichlorobenzene to extract the product from the inorganic salts/DDQ residues.

-

References

-

Synthesis of 2,6-Disubstituted Anthracenes: Glöcklhofer, F. et al. "One-pot synthesis of 9,10-dicyanoanthracenes and 2,6-diiodo-9,10-dicyanoanthracene."[3] Beilstein J. Org. Chem., 2016, 12, 182–186. Link

-

DDQ Oxidation Protocols: Hili, R. & Yudin, A. K. "Amphoteric Amino Aldehydes... via DDQ Oxidation." J. Am. Chem. Soc., 2006, 128, 14772. Link

-

Materials Applications (OLEDs): Aydemir, M. et al.[4] "High efficiency OLEDs based on anthracene derivatives." Organic Electronics, 2016, 30, 149-157.[4] Link[4]

-

Solid-State Coupling (Context): "Solid-state Suzuki–Miyaura cross-coupling reactions." Chem. Sci., 2019, 10, 8140-8146. Link

-

General Anthracene Reactivity: "9,10-Dibromoanthracene."[5][6][7] Organic Syntheses, Coll. Vol. 1, p.207 (1941). Link(Note: Provides context for the stability of the positions).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Polymerization of 2,6-Dibromo-9,10-dihydroanthracene

Introduction: The "Precursor Route" Strategy

You are likely working with 2,6-Dibromo-9,10-dihydroanthracene to synthesize poly(9,10-dihydroanthracene-2,6-diyl) .[1][2] This is a strategic "precursor route." The sp³-hybridized C9 and C10 carbons create a "butterfly" conformation that disrupts

However, this reaction is deceptive. While the monomer is soluble, the growing polymer chain rapidly approaches a solubility limit, often resulting in low molecular weight (Mw) oligomers rather than true polymers.[1][2] Furthermore, the Yamamoto coupling (Ni(0)-mediated) required for this homopolymerization is notoriously sensitive to environmental factors.[1][2]

This guide addresses the three critical failure points: Catalyst Deactivation , Premature Precipitation , and Structural Defects. [1][2]

Module 1: Catalyst Integrity (The "Black Box" of Ni(0))

The Issue: The reaction mixture turns pale yellow or orange immediately and yields no polymer. The Cause: Oxidation of Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂].[1][2]

Ni(cod)₂ is the engine of this reaction. It must remain purple (or dark blue-black in solution) to be active.[1] If it sees oxygen, it disproportionates into inactive Ni(II) species.[1][2]

Troubleshooting Protocol

| Observation | Diagnosis | Corrective Action |

| Purple → Pale Yellow (Instant) | Catastrophic Oxidation. Oxygen leak in Schlenk line or wet solvent.[1][2] | Abort. Regrease joints. Distill toluene over Na/Benzophenone.[2] |

| Purple → Deep Red/Brown (Over 1h) | Active Coupling. This is the color of the Ni-Aryl complex. | Proceed. This indicates successful oxidative addition.[2] |

| Purple → Black Precipitate (Instant) | "Nickel Black" Formation. Ligand deficiency or thermal shock.[1] | Add excess COD (1,5-cyclooctadiene) or 2,2'-bipyridine (bpy) ligand.[1][2] |

Q: Why does my catalyst die even in a glovebox?

A: Check your 1,5-cyclooctadiene (COD) source.[1][2] COD stabilizes the Ni(0) center.[1] If your solvent is "too" pure or if the reaction runs too hot (>80°C), the COD ligand dissociates, leading to the formation of bulk nickel metal ("Nickel black"), which is catalytically dead.[1][2]

-

Fix: Add 10-15% free COD (vol/vol relative to solvent) to the reaction mixture to shift the equilibrium back toward the soluble Ni-complex.

Module 2: Overcoming the "Brick Wall" (Solubility & Mw)

The Issue: The reaction becomes cloudy/heterogeneous within 30 minutes. GPC analysis shows only trimers/tetramers (Mw < 4 kDa).[1] The Cause: Crystallization-induced precipitation. Even with the dihydro-bridge, the polymer is rigid.[2] Once it precipitates, the chain ends are inaccessible to the catalyst.[2]

Solvent System Optimization

Standard toluene is often insufficient for this rigid backbone.[2] You must use a binary solvent system that balances catalyst stability with polymer solubility.

| Solvent System | Pros | Cons | Verdict |

| Pure Toluene | Excellent for Ni(cod)₂ stability.[1] | Poor solubility for rigid polymers.[2] | Avoid for high Mw.[2] |

| Pure DMF/DMAc | Excellent polymer solubility.[2] | Destabilizes Ni(cod)₂ (promotes decomposition).[1][2] | Avoid as sole solvent.[2] |

| Toluene : DMF (2:1) | "The Goldilocks Zone." | Requires careful deoxygenation of DMF. | Recommended. |

Protocol: The "Hot Injection" Method

To maximize Mw, you must keep the chain growing in solution as long as possible.[2]

-

Dissolve Monomer + Ni(cod)₂ + bpy in Toluene/DMF (2:1) inside the glovebox.[2]

-

Seal in a heavy-walled pressure vial.

-

Rapidly heat to 70°C .

-

Critical Step: If precipitation starts, add a small volume of o-dichlorobenzene (ODCB) (degassed).[1][2] ODCB is a high-boiling solvent that breaks up aggregates.[1]

Module 3: Structural Defects (Dehalogenation)

The Issue: H-NMR shows sharp signals corresponding to terminal protons, but the chain length is short. The Cause: Dehalogenation (Reduction). Instead of coupling, the Ni-Aryl intermediate abstracts a hydrogen atom (likely from the solvent or trace water), terminating the chain with a -H group instead of a -Br group.[2]

The Mechanism of Failure

In a Yamamoto coupling, the cycle relies on disproportionation .[2] Two Ni(II)-ArBr centers must find each other to eliminate NiBr₂ and form the Ar-Ar bond.[1] If they cannot find each other (due to low concentration or high viscosity), the Ni(II)-Ar species will eventually scavenge a proton.[1][2]

Corrective Action

-

Increase Concentration: Run the reaction at 0.1 M to 0.2 M (monomer concentration). Dilute reactions favor cyclization or reduction.[2]

-

Ligand Ratio: Ensure a 1:1 ratio of Ni(cod)₂ to bipyridine . Excess bipyridine can slow down the transmetallation step, increasing the window for side reactions.[2]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing reaction failures based on visual cues and GPC data.

Caption: Decision tree for monitoring Ni(0)-mediated polymerization of dihydroanthracene.

FAQs: Application Scientist's Notes

Q: Can I use Suzuki Coupling instead of Yamamoto? A: Only if you synthesize the diboronic ester of the monomer.

-

Yamamoto (Ni): Homopolymerization of A-A (dibromide).[1] Pros: Fewer synthetic steps.[2] Cons: Sensitive catalyst.[2]

-

Suzuki (Pd): Requires A-A (dibromide) + B-B (diboronic ester).[1] Pros: Pd is more robust; higher Mw often achievable.[2] Cons: You must convert 50% of your monomer to the boronic ester, which is difficult with the steric bulk of the 9,10-bridge.[2]

Q: How do I remove the Nickel residues? They are quenching my fluorescence. A: Nickel binds tightly to nitrogen-containing polymers.[1] Simple washing is not enough.[2] Protocol:

-

Precipitate polymer into MeOH containing 10% HCl .

-

Stir for 12 hours (breaks the Ni-pyridine complex).

-

Filter and re-dissolve in Chloroform.[2]

-

Add an aqueous solution of EDTA (disodium salt) and stir vigorously for 24 hours.

-

Wash organic layer with water, concentrate, and re-precipitate.[1][2]

Q: My polymer turned green during workup. What happened? A: You likely accidentally aromatized the backbone. The 9,10-dihydroanthracene backbone is colorless/blue-emitting.[1][2] If it oxidizes to the fully aromatic anthracene, it turns green/yellow.[2]

-

Cause: Presence of oxidants (like trace O₂ in light) or excessive heating during drying.

-

Prevention: Dry the polymer in a vacuum oven at <40°C and store in the dark.

References

-

Yamamoto, T. (2007).[1][2][3][4] "Mechanism of Ni(0)-promoted polymerization of aryl halides." Polymer, 48(19), 5449-5456.[1][2] [1][2]

- Core reference for the catalytic cycle and solvent effects in Yamamoto coupling.

-

Scherf, U., & Müllen, K. (1992).[1][2] "Poly(arylene)s and Poly(arylenevinylene)s,[1][2] 7. A Soluble Poly(9,10-dihydroanthracene-2,6-diyl)." Makromolekulare Chemie.[2] Rapid Communications, 12(8), 489-497.[1][2]

- Foundational text on using the dihydro-precursor route to overcome solubility issues.

-

Park, J. H., et al. (2007).[1][2][4] "Soluble and easily crystallized anthracene derivatives: precursors of solution-processable semiconducting molecules."[4] Organic Letters, 9(13), 2573-2576.[1][2][4]

- Discusses the structural implications of 9,10-substitution on solubility and packing.

-

Sheibani, E., et al. (2021).[1][2] "Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling." RSC Advances, 11, 39668-39674.[1][2]

-

Provides modern protocols for handling Ni(cod)2 mediated couplings of sterically hindered halides.[1]

-

Sources

Technical Support Center: Optimization of 2,6-Dibromo-9,10-dihydroanthracene Sonogashira Coupling

Welcome to the Reaction Optimization Center. Subject: Troubleshooting Homocoupling (Glaser) Side-Reactions in Anthracene Derivatives. Status: Open Priority: High

Executive Summary: The "Butterfly" Effect

You are encountering homocoupling (dimerization of the alkyne) while attempting to couple terminal alkynes to 2,6-Dibromo-9,10-dihydroanthracene .[1]

This substrate presents a unique "double-trouble" scenario:

-

Structural Hinge: Unlike flat anthracene, the 9,10-dihydroanthracene core adopts a bent "butterfly" conformation. This significantly lowers solubility in standard polar solvents used for Sonogashira (like pure DMF or MeCN), often leading to heterogeneous conditions where the aryl bromide is solid (unreactive) while the alkyne is in solution (dimerizing).

-

Bromide Latency: Aryl bromides undergo oxidative addition to Pd(0) roughly

times slower than iodides.[1] If this step is too slow, the catalytic cycle stalls, leaving the activated alkyne-copper species idle—a prime setup for the Glaser homocoupling side reaction.

This guide provides a diagnostic workflow and three specific "Support Tickets" to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, run your current conditions through this logic gate to identify the failure point.

Figure 1: Diagnostic logic for isolating the cause of homocoupling.

Part 2: Support Tickets (Troubleshooting)

Ticket #001: The Solubility Trap

Symptom: The reaction mixture is cloudy or has precipitate; yield is low; alkyne dimer is the major product. Root Cause: this compound is poorly soluble in standard Sonogashira solvents (MeOH, pure Et3N, cold DMF).[1] If the aryl bromide is not in solution, the Palladium cannot access it. Meanwhile, the alkyne is soluble and reacts with the Copper catalyst, eventually finding another alkyne molecule to couple with (Glaser coupling) because the cross-coupling pathway is blocked physically.

Solution: Solvent System Engineering. You must move to a non-polar/polar co-solvent system to accommodate the lipophilic dihydroanthracene core.

| Solvent System | Suitability | Notes |

| THF / Et3N (1:1) | High | Excellent solubility for dihydroanthracene at 60°C. |

| Toluene / Et3N (3:1) | High | Best for high-temperature reactions (>80°C).[1] |

| DMF (Pure) | Low | Substrate often crashes out at RT.[1] |

| MeCN (Pure) | Very Low | Poor solubility for this specific aryl bromide.[1] |

Action Item: Switch solvent to anhydrous THF/Triethylamine (1:1) and heat to 50-60°C to ensure the aryl bromide is fully dissolved before adding the catalyst or alkyne [1].

Ticket #002: The Oxygen Leak (Glaser Coupling)

Symptom: The reaction mixture turns green or blue. Root Cause: The Glaser coupling is an oxidative process.[2][3] It requires Oxygen to regenerate the Cu(II) species that drives the dimerization. If your reaction turns green, Cu(I) has oxidized to Cu(II), and your inert atmosphere has been compromised.

Mechanism:

Solution: Rigorous Deoxygenation.[1][2] Simple nitrogen sparging (bubbling gas) is often insufficient for sensitive Sonogashira reactions involving bromides.[1]

Action Item: Implement the Freeze-Pump-Thaw cycle:

-

Freeze the solvent mixture (with substrate) in liquid nitrogen.[1]

-

Apply high vacuum (10-15 min).

-

Thaw in warm water (under static vacuum).[1]

-

Backfill with Argon.[1]

-

Repeat 3 times. Note: This removes dissolved oxygen that sparging misses.

Ticket #003: Kinetic Mismatch (Catalyst Selection)

Symptom: Reaction is anaerobic (no green color), substrate is dissolved, but homocoupling still dominates. Root Cause: The rate of Oxidative Addition (Pd inserting into Ar-Br) is slower than the rate of Transmetallation/Homocoupling. Standard catalysts like Pd(PPh3)4 are often too slow for electron-neutral aryl bromides like dihydroanthracene.[1]

Solution: Boost the Palladium Cycle. Switch to electron-rich, bulky phosphine ligands that accelerate oxidative addition.[1]

| Catalyst / Ligand | Recommendation | Why? |

| Pd(dppf)Cl2 | Recommended | Large bite angle speeds up reductive elimination; robust.[1] |

| Pd(PPh3)2Cl2 + XPhos | Advanced | Bulky Buchwald ligands promote rapid oxidative addition of bromides.[1] |

| Pd(PPh3)4 | Avoid | Often too slow for this specific bromide; leads to catalyst decomposition (Pd black).[1] |

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 2,6-bis(alkynyl)-9,10-dihydroanthracene minimizing homocoupling.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Alkyne: Terminal alkyne (2.5 eq)

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Co-Catalyst: CuI (2 mol%) — Keep Cu low!

-

Base/Solvent: THF / Diisopropylamine (DIPA) (1:1 ratio)

Step-by-Step Procedure:

-

Solvation: In a Schlenk tube, add the dibromo-substrate, Pd catalyst, and CuI. Add the THF/DIPA solvent mixture.

-

Degassing: Perform 3 cycles of Freeze-Pump-Thaw .[1] This is non-negotiable. Backfill with Argon.[1]

-

Temperature: Heat the mixture to 60°C . Verify visually that the dibromo-substrate has dissolved completely.[1]

-

Slow Addition (The Kinetic Control):

-

Dissolve the alkyne in a small amount of degassed THF.

-

Using a syringe pump, add the alkyne solution slowly over 2–4 hours.

-

Rationale: By keeping the concentration of free alkyne low, you statistically favor the reaction with the Pd-Ar species (Cross-coupling) over the reaction with another alkyne molecule (Homocoupling) [2].

-

-

Monitoring: Monitor by TLC. If the reaction turns green, stop—oxygen has entered.

Part 4: Mechanistic Visualization

Understanding the competition between the desired cycle and the parasitic Glaser cycle is crucial.

Figure 2: Competitive pathways.[1] Note that the "Parasitic Path" (Dimerization) becomes dominant if Oxidative Addition is slow or if O2 is present.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I run this Copper-free to eliminate Glaser coupling entirely? A: Yes, but with a caveat. Copper-free Sonogashira requires highly active Pd species (like Pd-XPhos or Pd-CyJohnPhos ) because Cu usually assists in activating the alkyne.[1] For aryl bromides, the reaction will be significantly slower and may require higher temperatures (90-100°C), which might degrade the sensitive dihydroanthracene core.

Q: My product is difficult to separate from the homocoupled dimer. Why? A: The dimer (diyne) and your product often share similar polarities and planarity. Tip: If separation is impossible, try polymerizing the impurity. Add a small amount of AIBN and heat; the diyne may polymerize into a heavy solid that can be filtered off, leaving your product in solution.

Q: Why do you recommend Pd(dppf)Cl2 specifically? A: The ferrocenyl backbone of dppf forces the two phosphorus atoms to chelate with a large bite angle. This geometry accelerates the reductive elimination step and stabilizes the catalyst against thermal decomposition, which is vital when heating to 60°C+ to solve the solubility issue [3].

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][4] Organic Letters, 7(5), 843-846.[1] Link

-

Tykwinski, R. R. (2003).[1] Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[1] Angewandte Chemie International Edition, 42(14), 1566-1568.[1] Link

Sources

Technical Support Center: Enhancing Thermal Stability of Polymers from 2,6-Dibromo-9,10-dihydroanthracene

Welcome to the technical support center for researchers, scientists, and professionals in drug development working with polymers derived from 2,6-Dibromo-9,10-dihydroanthracene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you improve the thermal stability of your polymers.

Introduction

Polymers derived from this compound are of significant interest due to their potential for high thermal stability, a critical property for materials used in demanding applications. The rigid, aromatic structure of the dihydroanthracene moiety contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td). However, achieving the desired thermal properties can be challenging. This guide provides practical, field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and characterization of polymers from this compound.

| Issue | Potential Causes | Recommended Solutions & Explanations |

| Low Polymer Molecular Weight | 1. Impure monomers. 2. Non-stoichiometric monomer ratio. 3. Inefficient catalyst or reaction conditions. 4. Presence of moisture or oxygen. | 1. Monomer Purification: Recrystallize this compound and the co-monomer to remove impurities that can act as chain terminators. 2. Precise Stoichiometry: Carefully weigh monomers to ensure a 1:1 molar ratio for step-growth polymerization. Any deviation will limit chain growth. 3. Optimize Reaction: For Suzuki or other cross-coupling reactions, screen different catalysts (e.g., Palladium-based) and ligands. Adjust reaction temperature and time; higher temperatures can sometimes drive the reaction to completion but may also cause side reactions.[1] 4. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions and hydrolysis of reagents.[2] |

| Poor Thermal Stability (Low Td5) | 1. Low molecular weight of the polymer. 2. Presence of unstable end groups. 3. Residual catalyst or impurities. 4. Incomplete polymerization. | 1. Increase Molecular Weight: Follow the solutions for "Low Polymer Molecular Weight." Higher molecular weight polymers generally have better thermal stability. 2. End-Capping: After polymerization, add a monofunctional reagent to cap reactive end groups, which can be initiation sites for thermal degradation. 3. Thorough Purification: Precipitate the polymer multiple times in a non-solvent to remove residual catalyst and low-molecular-weight oligomers. Catalyst residues can catalyze degradation. 4. Extend Reaction Time: Ensure the polymerization has gone to completion to maximize chain length and minimize reactive species. |

| Inconsistent TGA or DSC Results | 1. Sample heterogeneity. 2. Presence of residual solvent or moisture. 3. Improper sample preparation for analysis. 4. Instrument calibration issues. | 1. Ensure Homogeneity: Ensure the analyzed sample is representative of the entire batch. 2. Dry Sample Thoroughly: Dry the polymer sample under vacuum at an elevated temperature (below Tg) for an extended period to remove all residual solvent and moisture, which can cause weight loss at lower temperatures and interfere with measurements.[3][4] 3. Consistent Sample Mass and Form: Use a consistent sample mass (e.g., 5-10 mg) and physical form (e.g., powder) for all analyses.[5] 4. Instrument Calibration: Regularly calibrate your TGA and DSC instruments according to the manufacturer's guidelines. |

| Polymer Discoloration (Darkening) | 1. Oxidation of the dihydroanthracene moiety. 2. Side reactions at high temperatures. 3. Impurities in the monomers or solvent. | 1. Strictly Inert Conditions: Maintain a rigorously oxygen-free environment throughout the synthesis and workup. The dihydroanthracene unit can be susceptible to oxidation, leading to chromophores. 2. Moderate Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Find the optimal temperature that balances reaction speed and polymer quality.[6] 3. Use High-Purity Reagents: Use freshly distilled, high-purity solvents and purified monomers to avoid introducing impurities that can cause discoloration. |

Experimental Protocol: Synthesis of a Poly(arylene ether) with High Thermal Stability

This protocol describes a nucleophilic aromatic substitution (NAS) polymerization, a common method for preparing high-performance poly(arylene ether)s.

Objective: To synthesize a high molecular weight poly(arylene ether) from this compound and a bisphenol to achieve high thermal stability.

Materials:

-

This compound (monomer A)

-

4,4'-(9-fluorenylidene)diphenol (monomer B)

-

Potassium carbonate (K₂CO₃), anhydrous, finely ground

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Nitrogen or Argon inlet

-

Heating mantle with temperature controller

-

Thermocouple

Procedure:

-

Monomer Purification:

-

Recrystallize this compound from a suitable solvent (e.g., toluene) to achieve high purity.

-

Recrystallize 4,4'-(9-fluorenylidene)diphenol from a methanol/water mixture.

-

Dry both monomers under vacuum at 80 °C for 24 hours before use.

-

-

Polymerization Setup:

-

Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, and gas inlet.

-

Ensure all glassware is thoroughly dried.

-

Purge the system with inert gas for at least 30 minutes.

-

-

Reaction:

-

Charge the flask with equimolar amounts of this compound and 4,4'-(9-fluorenylidene)diphenol.

-

Add an excess of finely ground, anhydrous K₂CO₃ (e.g., 1.5 equivalents per mole of bisphenol).

-

Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio). Toluene acts as an azeotroping agent to remove water.

-

Begin stirring and maintain a gentle flow of inert gas.

-

Heat the reaction mixture to ~140 °C to azeotropically remove water. The water will collect in the Dean-Stark trap.

-

After water removal is complete (typically 2-4 hours), slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165 °C.

-

Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the viscous solution with additional DMAc if necessary.

-

Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.

-

Filter the fibrous polymer precipitate.

-

Wash the polymer thoroughly with hot water to remove salts, followed by methanol.

-

To further purify, re-dissolve the polymer in a suitable solvent (e.g., chloroform or DMAc) and re-precipitate into methanol.

-

Filter the polymer and dry it under vacuum at 120 °C for 24 hours.

-

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Thermal Stability: Analyzed using Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. A typical heating rate is 10 °C/min.[3]

-

Glass Transition Temperature: Measured by Differential Scanning Calorimetry (DSC).[7][8]

Caption: Workflow for the synthesis and characterization of high thermal stability poly(arylene ether)s.

Frequently Asked Questions (FAQs)

Q1: Why is the 9,10-dihydroanthracene structure preferred over the fully aromatic anthracene for high thermal stability?

A1: The 9,10-dihydroanthracene unit has a bent, three-dimensional structure. This non-planar conformation disrupts polymer chain packing, which can improve solubility without significantly compromising the rigidity of the polymer backbone. In contrast, fully aromatic anthracene is planar and can lead to strong π-π stacking, which often results in less soluble and more difficult-to-process polymers. The thermal stability is primarily derived from the high bond dissociation energies of the aromatic C-C and C-H bonds in the backbone, which is a feature of both structures.

Q2: How do I interpret the TGA curve for my polymer?

A2: The Thermogravimetric Analysis (TGA) curve plots weight loss against temperature.[9] Key parameters to look for are:

-

Td5 or Td10: The temperature at which 5% or 10% weight loss occurs. This is a common metric for the onset of thermal decomposition and is used to compare the thermal stability of different polymers.[10]

-

Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C). A higher char yield often indicates a more thermally stable polymer that forms a protective carbonaceous layer upon decomposition.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of weight loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate.

Q3: What is the role of the co-monomer in determining the final thermal properties?

A3: The choice of co-monomer is critical. To maximize thermal stability, select co-monomers that are also rigid and aromatic. For example, bisphenols containing bulky, rigid groups (like the fluorenyl group in 4,4'-(9-fluorenylidene)diphenol) will restrict segmental motion and increase the glass transition temperature (Tg). Flexible linkages (e.g., ether or alkyl chains) in the co-monomer will lower the Tg and potentially the decomposition temperature. Poly(arylene ether)s are known for their excellent heat resistance, with glass transition temperatures often exceeding 150 °C.[11]

Q4: Can I use a different base than K₂CO₃ in the polymerization?

A4: Yes, other bases like cesium carbonate (Cs₂CO₃) can be used. The choice of base can influence the reaction rate and solubility of the phenoxide intermediate. K₂CO₃ is a common and cost-effective choice. The key is that the base must be strong enough to deprotonate the bisphenol but not so strong as to cause side reactions. It must also be anhydrous, as water will hydrolyze the activated halide and terminate the polymerization.

Q5: My polymer has a high Td5 but a low Tg. How can I improve the Tg?

A5: A high Td5 indicates good chemical bond stability, while a low Tg suggests high segmental mobility in the polymer chains. To increase Tg:

-

Incorporate Bulky Side Groups: Introduce bulky substituents on the polymer backbone to hinder chain rotation.

-

Use Rigid Co-monomers: As mentioned in Q3, select co-monomers that have rigid structures.

-

Increase Molecular Weight: Higher molecular weight polymers have fewer chain ends (which have higher mobility) and more entanglements, leading to a higher Tg.

-

Cross-linking: Introducing a small amount of a trifunctional monomer can create a cross-linked network, which will significantly increase the Tg and improve thermal stability.[10]

Caption: Decision tree for troubleshooting low thermal stability in polymers.

References

-

Synthesis of 2-methyl-9,10-di (p-hydroxyphenyl) anthracene. ResearchGate. Available at: [Link]

-

Thermal analysis techniques for characterization of polymer materials. ResearchGate. Available at: [Link]

-

Webinar: Polymer Characterization using DSC & TGA. YouTube. Available at: [Link]

-

Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. Available at: [Link]

-

Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. Available at: [Link]

-

Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. MDPI. Available at: [Link]

-

Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. ResearchGate. Available at: [Link]

-

Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. Available at: [Link]

-

An improved procedure for the preparation of 9,10-dibromoanthracene. ResearchGate. Available at: [Link]

-

Thermal Degradation Studies of Polymers at High Temperatures. ResearchGate. Available at: [Link]

-

Thermal Properties of Poly(arylene ether)s Prepared from N,N-Dialkyl-2,4-Difluorobenzenesulfonamides. Semantic Scholar. Available at: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

-

Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments. Available at: [Link]

-

Elucidating the mechanisms of anthracene and phenanthrene degradation by the halophile Vreelandella piezotolerant DM1. PubMed. Available at: [Link]

-

Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. NRC Publications Archive. Available at: [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate. Available at: [Link]

-